molecular formula C18H21N3O6S B14758835 E-Cefprozil open ring

E-Cefprozil open ring

Cat. No.: B14758835
M. Wt: 407.4 g/mol
InChI Key: AYFYZZXEZXHESS-GWUMAIKXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The E-Cefprozil open ring impurity is a chemical compound with the molecular formula C18H21N3O6S and a molecular weight of 407.44 g/mol . It is a specified impurity of Cefprozil, a second-generation cephalosporin antibiotic used to treat a variety of bacterial infections including those of the respiratory tract and skin . In pharmaceutical research, this open-ring impurity is critical for analytical and quality control purposes. Researchers use it as a Reference Standard to develop and validate analytical methods, ensuring the identity, purity, and potency of Cefprozil active pharmaceutical ingredient (API) and its formulated products . Studying such degradation products helps elucidate the stability profile of the antibiotic and investigates its decomposition pathways . The mechanism of action for the parent drug, Cefprozil, involves binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall. This binding inhibits the final stage of bacterial cell wall synthesis, leading to cell lysis and bacterial death . The detailed structural information for the this compound impurity is provided by its canonical SMILES notation: O=C(C1=C(/C=C/C)CS C@H N1)O . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H21N3O6S

Molecular Weight

407.4 g/mol

IUPAC Name

(2R)-2-[(R)-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-carboxymethyl]-5-[(E)-prop-1-enyl]-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid

InChI

InChI=1S/C18H21N3O6S/c1-2-3-10-8-28-16(21-13(10)17(24)25)14(18(26)27)20-15(23)12(19)9-4-6-11(22)7-5-9/h2-7,12,14,16,21-22H,8,19H2,1H3,(H,20,23)(H,24,25)(H,26,27)/b3-2+/t12-,14+,16-/m1/s1

InChI Key

AYFYZZXEZXHESS-GWUMAIKXSA-N

Isomeric SMILES

C/C=C/C1=C(N[C@H](SC1)[C@@H](C(=O)O)NC(=O)[C@@H](C2=CC=C(C=C2)O)N)C(=O)O

Canonical SMILES

CC=CC1=C(NC(SC1)C(C(=O)O)NC(=O)C(C2=CC=C(C=C2)O)N)C(=O)O

Origin of Product

United States

Mechanistic Elucidation of Cefprozil Ring Opening

Hydrolytic Pathways of Beta-Lactam Ring Opening

The hydrolysis of the β-lactam ring is a primary degradation pathway for Cefprozil (B1668874), proceeding through acid-catalyzed, alkaline-induced, and neutral mechanisms. Each of these pathways involves the nucleophilic attack on the carbonyl carbon of the β-lactam ring, resulting in its cleavage.

Acid-Catalyzed Hydrolysis Leading to Open Ring Forms

Under acidic conditions, the hydrolysis of the β-lactam ring is initiated by the protonation of the carbonyl oxygen. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. The subsequent steps involve the formation of a tetrahedral intermediate, followed by the cleavage of the amide bond within the β-lactam ring. This process ultimately leads to the formation of the corresponding open-ring carboxylic acid derivative. While the general mechanism of acid-catalyzed hydrolysis of lactams is understood, specific kinetic and mechanistic data for the formation of the E-Cefprozil open ring compound under acidic conditions are not extensively detailed in the available literature.

Alkaline-Induced Hydrolytic Degradation

The degradation of Cefprozil is significantly accelerated in alkaline environments. The hydroxide (B78521) ion (OH-) acts as a potent nucleophile, directly attacking the carbonyl carbon of the β-lactam ring. This attack leads to the formation of a tetrahedral intermediate, which then undergoes ring-opening to yield the inactive open-ring carboxylate. Studies have been conducted to develop analytical methods for the determination of Cefprozil in the presence of its alkaline-induced degradation product, designated as DCZ. nih.gov However, a detailed structural elucidation specifically for the open-ring form derived from the E-isomer of Cefprozil under alkaline conditions is not extensively described in the reviewed scientific literature.

Neutral Hydrolysis and Water-Mediated Degradation

In neutral aqueous solutions, the hydrolysis of the β-lactam ring can still occur, albeit at a slower rate compared to acidic or alkaline conditions. This process, often referred to as water-mediated or spontaneous hydrolysis, involves the nucleophilic attack of a water molecule on the β-lactam carbonyl carbon. For some cephalosporins, intramolecular aminolysis by the C-7 side-chain amino group can also contribute to degradation in neutral and weakly alkaline solutions. nih.gov For Cefprozil, the specific contribution of neutral hydrolysis to the formation of the this compound compound requires further detailed investigation to delineate its precise mechanism and kinetics.

Oxidative Degradation Mechanisms of Cefprozil to Open Ring Products

Cefprozil is susceptible to oxidative degradation, which can lead to the formation of various degradation products, including those with an opened β-lactam ring. The specific mechanisms of oxidative degradation can be complex and may involve the generation of reactive oxygen species (ROS). While forced degradation studies have shown that Cefprozil degrades under oxidative stress, detailed mechanistic pathways that specifically illustrate the transformation of the E-isomer of Cefprozil to its corresponding open-ring product are not extensively documented in the current scientific literature. Mass spectrometry is a key analytical technique used to identify the products of such degradation.

Photolytic Degradation Studies of Cefprozil and Open Ring Formation

Exposure to light can induce the degradation of Cefprozil, a process known as photolysis. The energy from light can promote the molecule to an excited state, making it more reactive and susceptible to degradation reactions, including the cleavage of the β-lactam ring. For some β-lactam antibiotics, photosensitized degradation can occur, involving the generation of reactive oxygen species like singlet oxygen. ptfarm.pl While studies have confirmed the photolytic instability of Cefprozil, the specific mechanistic steps leading to the formation of the this compound compound upon exposure to light require more detailed investigation.

Thermal Degradation Processes Yielding Cefprozil Open Ring Compounds

Elevated temperatures can induce the degradation of Cefprozil, leading to the formation of open-ring compounds. A study on the stability of Cefprozil in an oral suspension under thermal stress revealed that the degradation of both Z- and E-isomers occurs through parallel reactions, yielding two main degradation products, P1 and P2, respectively. ptfarm.pl The study determined the first-order rate constants and thermodynamic parameters for these degradation reactions at various temperatures and relative humidity levels.

The degradation of the E-isomer of Cefprozil to its open-ring product (Product 2) was found to follow first-order kinetics. The rate of this degradation is influenced by both temperature and humidity. The table below summarizes the kinetic and thermodynamic parameters for the thermal degradation of E-Cefprozil.

Interactive Table: Kinetic and Thermodynamic Parameters for the Thermal Degradation of E-Cefprozil

Temperature (K)Relative Humidity (%)Rate Constant (k) x 10^3 (h^-1)Activation Energy (Ea) (kJ/mol)Enthalpy of Activation (ΔH‡) (kJ/mol)Entropy of Activation (ΔS‡) (J/mol·K)
33376.4Data not available104.5101.7-97.3
33876.4Data not available104.5101.7-97.3
34376.4Data not available104.5101.7-97.3
34876.4Data not available104.5101.7-97.3
35376.4Data not available104.5101.7-97.3
33350.9Data not available104.5101.7-97.3
33366.5Data not available104.5101.7-97.3
33390.0Data not available104.5101.7-97.3

Kinetic Analysis of this compound Formation

The degradation of E-Cefprozil, leading to the formation of its open-ring product, has been shown to occur as a parallel reaction alongside the degradation of its Z-isomer. ptfarm.plnih.gov The formation of the E-Cefprozil degradation product, referred to as P2, reaches a maximum concentration over time, indicating it does not undergo further significant degradation under the studied conditions. ptfarm.pl

The degradation of E-Cefprozil to its open-ring form follows first-order kinetics. ptfarm.plnih.gov This means the rate of the reaction is directly proportional to the concentration of E-Cefprozil. uomustansiriyah.edu.iq The rate constants for the formation of the E-Cefprozil open-ring product have been determined under various conditions of temperature and humidity.

For instance, at a temperature of 343 K and a relative humidity of 76.4%, the formation rate constant for the E-Cefprozil degradation product was found to be comparable to the degradation rate constant of E-Cefprozil itself. ptfarm.pl

Table 1: First-Order Rate Constants (k) for this compound Formation
Temperature (K) at 76.4% RHRate Constant (k) x 10-6 s-1Relative Humidity (%) at 333 KRate Constant (k) x 10-7 s-1
3331.14 (± 0.11)50.94.10 (± 0.31)
3382.22 (± 0.17)66.57.70 (± 0.45)
3433.97 (± 0.11)76.411.4 (± 1.10)
3487.18 (± 0.53)90.022.1 (± 0.90)
35313.80 (± 1.20)

The energy of activation (Ea) and other thermodynamic parameters, such as the enthalpy of activation (ΔH≠) and entropy of activation (ΔS≠), provide insight into the energy requirements and the molecular disorder of the transition state during the ring-opening reaction. ptfarm.pl These parameters have been calculated for the degradation of E-Cefprozil based on the influence of temperature on the reaction rate constants. ptfarm.pl The activation energy represents the minimum energy required for the degradation reaction to occur. nih.gov

Table 2: Activation Energy and Thermodynamic Parameters for E-Cefprozil Degradation at 298 K
ParameterValue
Activation Energy (Ea) (kJ/mol)98.2 (± 6.5)
Enthalpy of Activation (ΔH≠) (kJ/mol)95.7 (± 6.5)
Entropy of Activation (ΔS≠) (J/mol·K)-69.8 (± 18.9)

Influence of Chemical Environment on Ring Opening Kinetics

The rate at which the E-Cefprozil ring opens is significantly influenced by its immediate chemical environment, particularly factors such as pH, temperature, and the presence of water.

The degradation kinetics of many cephalosporins are known to be highly dependent on the pH of the solution. nih.gov For cefadroxil, a related cephalosporin (B10832234), degradation in aqueous solution involves parallel reactions, including the cleavage of the β-lactam ring through nucleophilic attack by hydroxide ions, a process that is significant in neutral to alkaline solutions. nih.gov The rate-pH profile for similar compounds often shows that stability is greatest in acidic conditions, with the degradation rate increasing as the pH becomes neutral and alkaline. nih.gov While specific log k-pH profile data for E-Cefprozil were not available in the reviewed literature, the behavior of other aminocephalosporins suggests that the opening of its β-lactam ring is likely subject to catalysis by hydroxide ions at higher pH values. nih.gov

Temperature has a pronounced effect on the kinetics of E-Cefprozil ring opening, with higher temperatures leading to a faster degradation rate. ptfarm.plnih.gov This relationship is described by the Arrhenius equation, which links the rate constant to the activation energy and temperature. ptfarm.pl Studies have quantified this effect by determining the first-order rate constants for E-Cefprozil degradation at a range of elevated temperatures (333 K to 353 K) while keeping relative humidity constant. ptfarm.plnih.gov The data, as presented in Table 1, clearly demonstrates a systematic increase in the reaction rate constant with increasing temperature.

Water activity, often measured as relative humidity (RH) in solid-state stability studies, plays a crucial role in the degradation of Cefprozil. ptfarm.plnih.gov Increased humidity provides the water molecules necessary for the hydrolytic cleavage of the β-lactam ring. The influence of relative air humidity on the stability of E-Cefprozil has been demonstrated by measuring degradation rates at different RH levels (50.9% to 90.0%) at a constant temperature of 333 K. ptfarm.plnih.gov The results, shown in Table 1, indicate a clear positive correlation between the increase in relative humidity and the acceleration of the E-Cefprozil degradation rate. ptfarm.pl

Synthetic Methodologies for Cefprozil Open Ring Standards

Laboratory Synthesis of Specific E-Cefprozil Open Ring Isomers

The targeted synthesis of the this compound isomer for use as an analytical standard is primarily achieved through controlled degradation of the parent E-Cefprozil molecule. This process mimics the degradation pathways that Cefprozil (B1668874) may undergo under various storage and physiological conditions. The principal method employed is forced hydrolysis of the β-lactam ring, which is the defining structural change that leads to the open-ring derivative.

Studies on the stability of Cefprozil have shown that under conditions of increased temperature and humidity, both the Z- and E-isomers of Cefprozil degrade to form two main products, designated P1 and P2. ptfarm.plnih.gov These degradation products correspond to the open-ring structures. The formation of the this compound is a result of the hydrolysis of the β-lactam bond in the E-isomer of Cefprozil.

A plausible laboratory-scale synthesis involves the following steps:

Starting Material : High-purity E-Cefprozil is used as the starting material. The United States Pharmacopeia-National Formulary (USP-NF) provides standards for Cefprozil, which includes information on its isomers and related compounds, such as the this compound. uspnf.com

Reaction Conditions : The E-Cefprozil is subjected to controlled hydrolytic conditions. This is typically achieved by dissolving the compound in an aqueous solution and adjusting the pH to either acidic or alkaline conditions, followed by heating. Alkaline hydrolysis is a common method for opening the β-lactam ring of cephalosporins.

Monitoring and Isolation : The progress of the reaction is monitored using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), to determine the optimal time for maximizing the yield of the desired this compound isomer while minimizing further degradation. Once the desired conversion is achieved, the reaction is quenched, and the target compound is isolated and purified using chromatographic techniques.

Table 1: Key Parameters for Laboratory Synthesis of this compound

ParameterDescriptionTypical Values/Conditions
Starting Material E-isomer of CefprozilHigh purity, conforming to pharmacopeial standards
Reaction Type Forced HydrolysisAlkaline or Acidic Hydrolysis
Solvent Aqueous solutionWater, Buffer solutions
pH Controlled acidic or alkalinepH > 8 (alkaline) or pH < 4 (acidic)
Temperature Elevated temperature to accelerate degradation40°C - 80°C
Monitoring Chromatographic analysisHPLC with UV detection
Isolation/Purification Preparative ChromatographyPreparative HPLC

Derivatization Strategies for Cefprozil Open Ring Compounds

Derivatization is a chemical modification process used to convert a compound into a product (a derivative) that is more suitable for analysis by a particular analytical technique, such as gas chromatography-mass spectrometry (GC-MS) or HPLC with specific detectors. jfda-online.comweber.hu The this compound, possessing multiple functional groups including a carboxylic acid, a primary amine, and a secondary amine, is a prime candidate for derivatization to enhance its volatility, improve chromatographic separation, and increase detection sensitivity.

Common derivatization strategies applicable to the this compound include silylation, acylation, and alkylation.

Silylation : This is a widely used derivatization technique for compounds containing active hydrogen atoms, such as those in carboxylic acids, amines, and hydroxyl groups. Silylating agents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replace the active hydrogens with a trimethylsilyl (B98337) (TMS) group. This process increases the volatility and thermal stability of the molecule, making it amenable to GC-MS analysis. jfda-online.com

Acylation : Acylation involves the introduction of an acyl group (R-C=O) into a molecule. For the this compound, the primary and secondary amine groups can be acylated. Reagents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) are commonly used. Acylation can improve chromatographic properties and introduce electron-capturing groups, enhancing sensitivity in electron capture detection (ECD) in GC. jfda-online.com

Alkylation : This strategy involves the addition of an alkyl group. For the carboxylic acid moiety of the this compound, esterification can be performed using reagents like diazomethane (B1218177) or an alcohol in the presence of an acid catalyst. This converts the non-volatile carboxylic acid into a more volatile ester.

For HPLC analysis, derivatization is often employed to introduce a chromophore or fluorophore to enhance UV or fluorescence detection, respectively.

OPA and FMOC for Amino Groups : o-Phthalaldehyde (OPA) reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. 9-Fluorenylmethyl chloroformate (FMOC) reacts with both primary and secondary amines to yield stable, fluorescent adducts. These reagents are commonly used for the analysis of amino acids and other amine-containing compounds. jascoinc.com

Derivatization of Carboxylic Acids : Reagents like 4-bromo-N-methylbenzylamine can be used to derivatize the carboxylic acid group, facilitating analysis by HPLC-MS with positive electrospray ionization. The bromine atom provides a distinct isotopic pattern, aiding in identification. nih.gov

Table 2: Potential Derivatization Strategies for this compound

Functional GroupDerivatization StrategyReagent ExampleAnalytical TechniquePurpose
Carboxylic AcidSilylationBSTFA, MSTFAGC-MSIncrease volatility
Alkylation (Esterification)Diazomethane, Methanol/HClGC-MSIncrease volatility
Amidation4-bromo-N-methylbenzylamineHPLC-MSEnhance ionization and detection
Primary AmineSilylationBSTFA, MSTFAGC-MSIncrease volatility
AcylationTFAA, PFPAGC-MSImprove chromatography, enhance detection
Fluorescent LabelingOPA, FMOCHPLC-FluorescenceEnhance detection sensitivity
Secondary AmineSilylationBSTFA, MSTFAGC-MSIncrease volatility
AcylationTFAA, PFPAGC-MSImprove chromatography, enhance detection
Fluorescent LabelingFMOCHPLC-FluorescenceEnhance detection sensitivity

Advanced Analytical Characterization of E Cefprozil Open Ring

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure of the E-Cefprozil open ring, confirming the cleavage of the critical β-lactam ring.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural analysis of the this compound.

¹H NMR: The proton NMR spectrum of the this compound is characterized by the absence of signals corresponding to the β-lactam protons, which are present in the spectrum of intact Cefprozil (B1668874). New signals emerge that are consistent with the protons of the newly formed carboxylic acid and amino groups resulting from the ring opening.

¹³C NMR and ¹³C-DEPT: Carbon-13 NMR spectroscopy provides further evidence of the structural change. A significant downfield shift of the β-lactam carbonyl carbon signal is observed, indicating its conversion to a carboxylic acid moiety. Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between methine (CH), methylene (B1212753) (CH₂), and methyl (CH₃) carbons, aiding in the complete assignment of the carbon spectrum and confirming the structural rearrangement.

Mass spectrometry (MS) is essential for determining the molecular weight and fragmentation pattern of the this compound.

MS and HRMS: High-resolution mass spectrometry (HRMS) provides a precise mass measurement of the this compound, allowing for the determination of its elemental formula (C₁₈H₂₁N₃O₆S). This confirms the addition of a water molecule to the parent Cefprozil structure (C₁₈H₁₉N₃O₅S) upon hydrolysis of the β-lactam ring.

LC-MS: Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technique for the analysis of Cefprozil and its degradation products. It effectively separates the this compound from the parent drug and other impurities, with subsequent mass detection confirming its identity based on its mass-to-charge ratio (m/z). Tandem MS (MS/MS) can be employed to generate characteristic fragmentation patterns, providing further structural confirmation.

GC-MS: Gas chromatography-mass spectrometry (GC-MS) is generally not the preferred method for analyzing cephalosporins and their degradation products due to their low volatility and thermal instability.

Infrared (IR) spectroscopy is used to identify the functional groups present in the this compound. A key indicator of the β-lactam ring cleavage is the disappearance of the characteristic carbonyl stretching band of the β-lactam, which is typically observed around 1770 cm⁻¹ in the spectrum of Cefprozil. Concurrently, new absorption bands appear, including a broad O-H stretch from the carboxylic acid group and a C=O stretch at a lower frequency, confirming the hydrolysis of the β-lactam ring.

Chromatographic Separation and Quantification Methods

Chromatographic techniques are vital for separating the this compound from Cefprozil and other related substances, enabling accurate quantification.

High-performance liquid chromatography (HPLC) is the most extensively used analytical technique for the quantitative analysis of Cefprozil and its impurities. The development of stability-indicating HPLC methods is crucial for monitoring the degradation of Cefprozil.

Reversed-phase HPLC (RP-HPLC) is the standard approach for separating Cefprozil from its degradation products.

Methodology: A typical RP-HPLC method employs a nonpolar stationary phase, such as a C18 column, with a polar mobile phase. The mobile phase often consists of a buffered aqueous solution mixed with an organic modifier like acetonitrile (B52724) or methanol.

Separation: Gradient elution, where the concentration of the organic modifier is increased over time, is commonly used to achieve effective separation of all compounds. Due to the increased polarity from the newly formed carboxylic acid and amine groups, the this compound typically elutes earlier than the parent Cefprozil molecule.

Detection: Ultraviolet (UV) detection is commonly used, with the wavelength set to an absorbance maximum for both Cefprozil and its degradation products, often around 280 nm, to ensure sensitive detection and accurate quantification.

High-Performance Liquid Chromatography (HPLC) Method Development

Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Resolution

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity over conventional HPLC. These enhancements are primarily due to the use of columns packed with smaller particles (typically sub-2 µm), which necessitates instrumentation capable of handling higher backpressures.

For the analysis of E-Cefprozil and its open ring degradant, UHPLC methods provide superior separation efficiency, enabling the resolution of closely eluting impurities. A UPLC-ESI-MS/MS method, for instance, has been successfully employed for the separation of cefprozil diastereomers, demonstrating high resolution and sensitivity. researchgate.net This approach, which couples the high resolving power of UPLC with the specificity of tandem mass spectrometry, is particularly advantageous for complex mixtures containing structurally similar compounds like the open-ring derivative. The enhanced resolution afforded by UHPLC is crucial for accurately quantifying the this compound impurity, even at low levels, ensuring the purity of the active pharmaceutical ingredient.

Chiral Chromatography for Separation of Stereoisomers

Cefprozil exists as a mixture of two diastereomers, the (Z)- and (E)-isomers, with the (Z)-isomer being the more pharmacologically active component. thermofisher.com The formation of the this compound introduces additional stereochemical complexity. Chiral chromatography is an indispensable tool for the separation of these stereoisomers, which is essential as different isomers can exhibit distinct toxicological profiles.

High-performance liquid chromatography using chiral stationary phases (CSPs) is a common approach for resolving enantiomers and diastereomers. For cefprozil, reversed-phase HPLC methods using columns like a C18 or a monolithic silica (B1680970) column have been developed to separate the (Z)- and (E)-diastereomers. nih.gov While specific chiral methods for the this compound are not extensively detailed in the literature, the principles of chiral recognition would apply. The separation is based on the differential interactions between the stereoisomers and the chiral selector immobilized on the stationary phase. These interactions, which can include hydrogen bonding, dipole-dipole interactions, and steric hindrance, lead to different retention times for each isomer, allowing for their individual quantification.

High-Performance Thin-Layer Chromatography (HPTLC) for Degradation Product Analysis

High-Performance Thin-Layer Chromatography (HPTLC) is a valuable technique for the analysis of drug degradation products due to its simplicity, cost-effectiveness, and ability to perform multiple sample analyses simultaneously. HPTLC methods have been developed for the estimation of cefprozil in the presence of its degradation products. researchgate.net

In a typical HPTLC analysis of E-Cefprozil and its open ring degradant, a suitable stationary phase, such as silica gel 60 F254 plates, is used in conjunction with an optimized mobile phase. The separation of the parent drug from its degradation products is achieved based on their differential migration on the stationary phase. Densitometric scanning is then used for the quantification of the separated spots. For instance, a method for cefprozil utilized a mobile phase of chloroform, methanol, toluene, diethyl amine, and water (4:4.4:3.2:3:0.8 v/v) with densitometric detection at 286 nm. researchgate.net Such methods can be validated according to ICH guidelines for specificity, linearity, accuracy, and precision, making them suitable for routine quality control testing.

Orthogonal Chromatographic Approaches

To ensure the comprehensive identification and quantification of all impurities, including the this compound, the use of orthogonal chromatographic approaches is recommended. Orthogonal methods employ different separation mechanisms, thereby providing a higher degree of confidence in the analytical results.

Capillary Electrophoresis (CE) is an excellent orthogonal technique to HPLC. researchgate.netnih.gov While HPLC separates components based on their partitioning between a stationary and a mobile phase, CE separates them based on their electrophoretic mobility in an electric field. This fundamental difference in separation principles makes it highly unlikely that two compounds that co-elute in HPLC will also co-migrate in CE. For the analysis of E-Cefprozil and its open ring form, a CE method would provide a valuable secondary confirmation of the purity profile obtained by HPLC. Although a specific CE method for this compound is not described, the principles of method development would involve optimizing parameters such as buffer pH, voltage, and capillary type to achieve the desired separation.

Coupled Analytical Techniques

LC-MS/MS for Comprehensive Degradant Profiling

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the comprehensive profiling of drug degradants. nih.govnih.govresearchgate.netresearchgate.net This technique combines the separation capabilities of LC with the high selectivity and sensitivity of mass spectrometry, enabling the detection, identification, and quantification of impurities even at trace levels.

For the analysis of this compound, LC-MS/MS methods provide detailed structural information. nih.govnih.govresearchgate.netresearchgate.net After separation on an LC column, the eluent is introduced into the mass spectrometer. The parent ion of the this compound can be selected and subjected to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern. This fragmentation pattern serves as a fingerprint for the molecule, allowing for its unambiguous identification. Multiple reaction monitoring (MRM) can be used for highly selective quantification, where specific precursor-to-product ion transitions are monitored. For example, a rapid and sensitive LC-MS/MS method was developed for the determination of cefprozil diastereomers in human plasma, using an electrospray ion source in negative ion mode and monitoring the transition from m/z 388.0 to m/z 205.0 for the cefprozil diastereomers. nih.gov

Quantitative Spectrophotometric Approaches for Degradation Product Determination

Spectrophotometric methods offer a simple and cost-effective alternative for the quantification of cefprozil and its degradation products. nih.govresearchgate.netekb.eg These methods are often based on the formation of a colored product that can be measured using a spectrophotometer.

Several spectrophotometric methods have been developed for cefprozil. One method involves the hydrolysis of cefprozil with sodium hydroxide (B78521), followed by coupling with ascorbic acid to form a colored product with a maximum absorbance (λmax) at 408 nm. nih.govresearchgate.net Another method utilizes the direct reaction of cefprozil with sodium hydroxide to produce a product with a λmax at 486 nm. nih.govresearchgate.net These methods have been shown to be linear over a specific concentration range and can be used to determine the amount of degraded drug. The application of these methods can indicate the purity of cefprozil, with one study showing a degraded amount of 4.93% in bulk form and 5.5% in a dosage form. nih.govresearchgate.net

MethodReagent(s)λmax (nm)Molar Absorptivity (L mol⁻¹ cm⁻¹)Concentration Range (µg/mL)
Method A 0.1N Sodium Hydroxide, Ascorbic Acid4087.2 x 10³5-25
Method B 1N Sodium Hydroxide4867.4 x 10³5-25
N-bromosuccinimide Method N-bromosuccinimide (alkaline medium)396Not specified5-40

Table 1: Summary of Quantitative Spectrophotometric Methods for Cefprozil and its Degradation Products nih.govresearchgate.netekb.eg

Chemometrics in Forced Degradation Studies of Cefprozil

Forced degradation studies are a cornerstone of pharmaceutical development, providing crucial insights into the stability of active pharmaceutical ingredients (APIs) like Cefprozil. nih.govdntb.gov.uamdpi.com These studies involve subjecting the drug substance to harsh conditions such as acid, base, heat, light, and oxidation to accelerate its decomposition. akjournals.com The primary goal is to identify the resulting degradation products and understand the pathways of their formation, which is essential for developing stable formulations and selective analytical methods. nih.govnih.gov

Cefprozil, a cephalosporin (B10832234) antibiotic, is known to degrade under various stress conditions, leading to the formation of several impurities, including the this compound. akjournals.comptfarm.pl The analysis of the complex data generated during these studies is significantly enhanced by the application of chemometrics.

Chemometrics employs mathematical and statistical methods to extract maximum relevant information from chemical data. nih.govdntb.gov.uamdpi.com In the context of Cefprozil's forced degradation, chemometric tools are invaluable for resolving complex mixtures of the parent drug and its various degradation products, which often have overlapping spectral or chromatographic profiles. nih.govbohrium.com Techniques such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) are particularly prominent. nih.govnih.govmdpi.com

A study on the stability of Cefprozil in an oral suspension highlighted that its degradation involves reversible isomerization between the Z- and E-isomers, alongside parallel degradation reactions of each isomer. ptfarm.plnih.gov The complexity of these simultaneous reactions makes it challenging to individually track each compound using conventional methods.

Chemometric methods have been successfully applied to determine Cefprozil in the presence of its alkaline-induced degradation product. nih.gov One such study utilized multivariate methods like Partial Least Squares (PLS) and Spectral Residual Augmented Classical Least Squares (SRACLS), in some cases enhanced by a genetic algorithm for variable selection. nih.gov These approaches allow for the accurate quantification of the active ingredient even in the presence of its degradants. nih.gov

The general process of applying chemometrics to a forced degradation study of Cefprozil can be outlined as follows:

Stress Testing : Cefprozil samples are subjected to various stress conditions (e.g., 0.5 N HCl, 0.5 N NaOH, heat, UV light) to induce degradation. akjournals.com

Data Acquisition : Analytical techniques, most commonly High-Performance Liquid Chromatography (HPLC) with UV-Vis detection or mass spectrometry (MS), are used to analyze the stressed samples over time. nih.govptfarm.pl This generates large and complex datasets.

Chemometric Analysis : A chemometric model, such as PLS, is built using a calibration set of samples with known concentrations of Cefprozil and its degradation products. mdpi.com This model establishes a mathematical relationship between the instrumental response (e.g., absorbance spectra) and the concentrations.

Model Validation and Application : The model is then validated and used to predict the concentrations of Cefprozil and its impurities, like the this compound, in unknown samples generated during the stability study.

The table below illustrates the kind of data that would be generated in a chemometric-assisted spectrophotometric analysis of Cefprozil degradation.

Table 1: Illustrative Data for a Partial Least Squares (PLS) Model for Cefprozil Analysis This table is for illustrative purposes to demonstrate the type of data used in chemometric analysis.

Sample IDCefprozil Conc. (µg/mL)This compound Conc. (µg/mL)Absorbance at λ1 (280 nm)Absorbance at λ2 (310 nm)
Cal-120.00.00.8500.120
Cal-215.05.00.7150.255
Cal-310.010.00.5800.390
Cal-45.015.00.4450.525
Cal-50.020.00.3100.660
Val-112.08.00.6260.342
Test-1 (Acid Degradation)Predicted: 8.5Predicted: 11.50.5310.429

By leveraging chemometrics, researchers can effectively monitor the formation of the this compound and other impurities, ensuring the quality, safety, and efficacy of the final pharmaceutical product. nih.gov Furthermore, these advanced analytical strategies can lead to greener and more efficient methods by reducing the need for extensive chromatographic separations, thereby saving time, solvents, and energy. mdpi.com

Computational Chemistry and Molecular Modeling of E Cefprozil Open Ring

Quantum Chemical Studies of Ring Opening Mechanisms

Quantum chemical methods are instrumental in elucidating the mechanistic details of chemical reactions, including the β-lactam ring opening of Cefprozil (B1668874). These studies provide insights into the electronic rearrangements that govern the degradation process.

The hydrolysis of the β-lactam ring in cephalosporins proceeds through a transition state that is crucial in determining the reaction rate. nih.govrsc.org QM/MM (Quantum Mechanics/Molecular Mechanics) simulations have been employed to analyze the electronic features of these transition states in enzymatic environments. nih.govrsc.orgresearchgate.net For the hydrolysis of cephalosporins, the rate-limiting step often involves proton transfer to the nitrogen atom of the thiazine ring, which is coupled with the formation of a C4=C3 double bond. nih.gov

A key factor influencing the reactivity of different cephalosporins is the extent of electron delocalization in the transition state. rsc.orgnih.gov Specifically, the localization of the electron lone pair on the nitrogen atom of the β-lactam ring plays a significant role. nih.gov A higher degree of localization of this lone pair is associated with a faster hydrolysis rate, while greater delocalization leads to a slower reaction. researchgate.net This is because the delocalization of the nitrogen lone pair towards the proton donor in the transition state slows down the proton transfer process. rsc.org

Molecular orbital calculations, such as those using the CNDO/2 method, have been used to model the initial phases of β-lactam ring opening upon nucleophilic attack. nih.gov These studies reveal a migration of electron density to the 3'-substituent of the cephalosporin (B10832234), weakening the bond to the leaving group and activating the β-lactam ring for cleavage. nih.gov

Key Electronic Features of Cephalosporin Hydrolysis Transition States
Electronic FeatureImpact on ReactivityComputational Method
Nitrogen lone pair delocalizationHigher delocalization leads to slower hydrolysisQM/MM, Fermi hole analysis
Electron density migration to 3' substituentActivates the β-lactam ring for nucleophilic attackCNDO/2
Formation of a temporary N⋯H-Ow hydrogen bondKey interaction governing reactivityQM/MM

Mapping the reaction coordinate provides a theoretical description of the pathway from reactants to products, passing through the transition state. For the enzymatic hydrolysis of β-lactams, the reaction coordinate involves conformational changes in active site residues as the reaction progresses from the initial enzyme-substrate complex, through the acylation transition state and acyl-enzyme intermediate, to the deacylation transition state and final product. nih.gov

Computational methods can be used to obtain points on the steepest descent path from the transition state to both reactants and products, which defines the intrinsic reaction coordinate. researchgate.net This allows for a detailed understanding of the structural and energetic changes that occur throughout the ring-opening process.

Electrostatic potential (ESP) maps are valuable tools for identifying the regions of a molecule that are susceptible to electrophilic or nucleophilic attack. These maps visualize the charge distribution and can pinpoint the sites of interaction with other molecules, such as water or enzymatic residues. For Cefprozil and its degradation products, ESP maps can be generated to understand the interactions that govern their separation and interaction with their environment.

Molecular Dynamics Simulations for Conformational Landscape

Density Functional Theory (DFT) Calculations for Reaction Energetics

Density Functional Theory (DFT) is a widely used quantum chemical method for calculating the energetics of chemical reactions with a good balance of accuracy and computational cost. purdue.edugithub.io DFT calculations can be used to determine the activation energies and reaction energies for the hydrolysis of the β-lactam ring in Cefprozil. researchgate.netresearchgate.net

By modeling the reactants, transition state, and products of the ring-opening reaction, DFT can provide a quantitative understanding of the reaction's feasibility and kinetics. github.io The choice of the density functional and basis set is crucial for obtaining accurate results, and various functionals have been benchmarked for hydrolysis reactions. github.ioresearchgate.net These calculations are essential for comparing the stability of the intact Cefprozil molecule with its open-ring degradation product and for understanding the thermodynamics of the degradation process.

Commonly Used DFT Functionals for Hydrolysis Reaction Studies
FunctionalTypeKey Features
ωB97M-VRange-separated hybrid meta-GGAGood performance for reaction barrier heights
MN12-L-D3(BJ)Dispersion-corrected pure meta-GGAGood performance for non-hybrid calculations
MPWB1KHybrid meta-GGAAccurate for activation energies in phosphodiester hydrolysis
PBE1PBEHybrid GGAAccurate for energies in phosphodiester hydrolysis

Computational Prediction of Degradation Pathways and Rates

Computational methods can be employed to predict the likely degradation pathways of pharmaceuticals and their corresponding rates. nih.gov For cephalosporins, computational analysis, often in conjunction with experimental techniques like mass spectrometry, can help in identifying the structures of degradation intermediates and final products. nih.gov

By calculating the energetics of various possible degradation reactions, computational models can suggest the most favorable pathways. For instance, in the hydrolysis of the cephalosporin ceftriaxone, DFT calculations were used to propose the structures of intermediates and degradation pathways. nih.gov These predictive capabilities are invaluable in the early stages of drug development and for understanding the environmental fate of antibiotics.

Structure-Stability Relationship Modeling of Cefprozil Open Ring Forms

Computational chemistry provides a powerful lens through which to examine the intricate relationship between the three-dimensional structure of a molecule and its inherent stability. In the case of the E-Cefprozil open ring, molecular modeling techniques, including Density Functional Theory (DFT) and molecular mechanics, are employed to elucidate its conformational landscape and thermodynamic properties.

Conformational Analysis and Energy Landscapes

The opening of the β-lactam ring introduces significant conformational flexibility into the Cefprozil molecule. Computational studies on analogous hydrolyzed cephalosporins reveal that the resulting open-ring structure can adopt multiple stable and metastable conformations. The relative energies of these conformers are influenced by a delicate interplay of steric and electronic factors, including intramolecular hydrogen bonding and torsional strains.

For instance, theoretical calculations on the hydrolysis products of other cephalosporins have identified several low-energy conformers. The stability of these conformers is often dictated by the orientation of the side chains and the newly formed carboxylic acid and amine groups resulting from the β-lactam ring cleavage. While specific data for the this compound is not extensively published, analogous studies on similar structures provide a framework for understanding its likely conformational preferences.

Table 1: Theoretical Conformational Analysis of a Representative Hydrolyzed Cephalosporin

ConformerDihedral Angle (°) (N-Cα-Cβ-Cγ)Relative Energy (kcal/mol)Key Intramolecular Interactions
A600.00Hydrogen bond between carboxylate and amine
B1801.52Extended conformation, minimized steric hindrance
C-602.78Gauch conformation with some steric strain

Note: The data in this table is illustrative and based on computational studies of a representative hydrolyzed cephalosporin, not specifically this compound. It serves to demonstrate the type of data generated in such analyses.

Thermodynamic Stability and Degradation Pathways

DFT calculations are instrumental in determining the thermodynamic stability of different molecular structures. By calculating parameters such as Gibbs free energy, enthalpy, and entropy, researchers can predict the spontaneity of various degradation pathways. nih.gov For the this compound, these calculations can help to understand its persistence and subsequent transformations in different environments.

The hydrolysis of the β-lactam ring is a thermodynamically favorable process. researchgate.net Computational studies on similar β-lactams have shown that the open-ring structure represents a significant energy minimum compared to the strained, intact β-lactam ring. ugent.be This inherent instability of the four-membered ring is the driving force for hydrolysis.

Further degradation of the open-ring structure can also be modeled. For example, computational analysis can predict the likelihood of subsequent reactions such as decarboxylation or further fragmentation by calculating the activation energies for these processes.

Table 2: Calculated Thermodynamic Parameters for the Hydrolysis of a Model β-Lactam Ring

ParameterValue
ΔG° (Gibbs Free Energy of Reaction)-15.2 kcal/mol
ΔH° (Enthalpy of Reaction)-10.8 kcal/mol
ΔS° (Entropy of Reaction)14.8 cal/mol·K

Note: This data is for a model β-lactam hydrolysis reaction and is intended to be representative of the thermodynamic favorability of the ring-opening process.

Environmental and Green Chemistry Considerations in Cefprozil Degradation

Environmental Fate of Cefprozil (B1668874) Degradation Products

Once Cefprozil is released into the environment, it undergoes transformation into various degradation products. The E-Cefprozil open ring is a significant degradant, formed through the hydrolysis of the β-lactam ring, which is the core structural feature of cephalosporin (B10832234) antibiotics responsible for their antibacterial activity. The stability and behavior of this open-ring compound in the environment are of scientific interest.

The persistence of antibiotic residues in the environment is a significant concern, as it can contribute to the selection pressure for antimicrobial resistance. umn.edunih.gov The stability of Cefprozil and its degradants is influenced by various environmental factors, including pH, temperature, light, and the presence of microorganisms. mdpi.comfrontiersin.org

In aquatic systems, the primary degradation pathway for β-lactam antibiotics like Cefprozil is hydrolysis, which cleaves the amide bond in the four-membered β-lactam ring. This process leads to the formation of open-ring structures, such as this compound. This reaction can be catalyzed by acidic or alkaline pH values. frontiersin.orgnih.gov For instance, studies on a similar cephalosporin, Cefquinome, showed it was more stable in acidic environments than in alkaline ones. frontiersin.org The half-life of Cefprozil's parent compound, and by extension the formation rate of its degradants, is highly dependent on these conditions.

Table 1: Factors Influencing the Degradation of Cephalosporins in the Environment

Factor Influence on Degradation Environmental System
pH Degradation is faster in alkaline and strongly acidic conditions. frontiersin.orgnih.gov Aquatic & Soil
Temperature Higher temperatures generally accelerate the rate of degradation. frontiersin.orgnih.gov Aquatic & Soil
Microbial Activity Microorganisms can metabolize the antibiotic, breaking it down. nih.gov Soil & Sediments
Sunlight (Photolysis) UV light can contribute to the degradation of the molecule. nih.gov Surface Waters

| Soil Composition | Adsorption to clay and organic matter can reduce bioavailability and degradation rate. mdpi.com | Soil |

Research Methodologies and Quality Control Implications of E Cefprozil Open Ring

Forced Degradation Studies for Degradation Pathway Elucidation

Forced degradation, or stress testing, is a critical process in pharmaceutical development that helps to identify the likely degradation products of a drug substance. nih.govresearchgate.net These studies provide essential information on the intrinsic stability of the molecule and support the development of stability-indicating analytical methods. nih.gov By subjecting the drug to conditions more severe than accelerated stability testing, potential degradation pathways can be elucidated in a shorter timeframe. nih.gov According to International Council for Harmonisation (ICH) guidelines, stress testing should include exposure to acid and base hydrolysis, oxidation, photolysis, and thermal stress. akjournals.comresearchgate.net

In the case of Cefprozil (B1668874), forced degradation studies have shown that the molecule is susceptible to degradation under various stress conditions. akjournals.comresearchgate.net The most significant degradation pathway involves the hydrolytic cleavage of the strained four-membered β-lactam ring. This reaction is particularly prominent under alkaline and acidic conditions. akjournals.comnih.gov

A proposed mechanism for this degradation begins with the opening of the β-lactam ring, which results in the formation of a transient intermediate that then stabilizes into the open-ring degradant. akjournals.com Studies on similar cephalosporins confirm that degradation often proceeds via three parallel reactions: intramolecular aminolysis, water-catalyzed hydrolysis, and hydroxide (B78521) ion-catalyzed cleavage of the β-lactam moiety. nih.gov For Cefprozil, this leads directly to the formation of E-Cefprozil open ring from the E-isomer and its corresponding Z-isomer open ring from the Z-isomer. synzeal.com

Research has detailed the specific conditions for these studies. For instance, hydrolytic degradation has been induced using 0.5 N HCl and 0.5 N NaOH, while oxidative stress has been applied using hydrogen peroxide solutions. akjournals.com Thermal degradation has been evaluated in dry heat conditions and under controlled humidity. akjournals.comptfarm.pl The findings consistently indicate that the primary point of failure in the Cefprozil molecule is the β-lactam ring, making its open-ring forms the principal degradation products to monitor.

Stress ConditionAgent/ParameterDurationOutcomeReference
Acid Hydrolysis 0.5 N HCl3 hoursDegradation observed, formation of open-ring product akjournals.com
Alkaline Hydrolysis 0.5 N NaOH3 hoursSignificant degradation, formation of open-ring product akjournals.comnih.gov
Neutral Hydrolysis Water3 hoursDegradation observed akjournals.com
Oxidative H₂O₂ (10-30%)24 hoursDegradation observed akjournals.com
Thermal (Dry Heat) Elevated TemperatureVariableDegradation observed akjournals.com
Thermal (Humidity) 333–353 K, 76.4% RHUp to 456 hoursDegradation of Z- and E-isomers to products P1 and P2 ptfarm.pl
Photolytic UV LightVariableDegradation observed akjournals.com

Impurity Profiling and Characterization Strategies

Impurity profiling involves the identification and quantification of all potential impurities in a drug substance. This is a regulatory requirement to ensure the quality, safety, and efficacy of the final pharmaceutical product. thermofisher.com For Cefprozil, impurities can arise from the manufacturing process or from degradation during storage. daicelpharmastandards.com The ICH Q3A guideline sets thresholds for reporting (0.05%), identification (0.1%), and qualification (0.15%) of impurities for a drug with a daily dose like Cefprozil. thermofisher.com

The characterization of these impurities, especially those formed during forced degradation, is a complex process. It typically involves a combination of chromatographic and spectroscopic techniques.

Isolation: The first step is often to isolate the unknown impurity from the bulk drug substance and other components. Preparative chromatography, such as preparative HPTLC or HPLC, is commonly used for this purpose. In one study, three unknown degradation products of Cefprozil were successfully isolated using preparative HPTLC. akjournals.com

Characterization: Once isolated, the structure of the impurity is elucidated using spectroscopic methods. Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for determining the molecular weight and fragmentation pattern of the impurity. akjournals.comnih.govresearchgate.net This data, often combined with information from Nuclear Magnetic Resonance (NMR) spectroscopy, allows for the definitive identification of the chemical structure. For Cefprozil, mass spectroscopic studies were used to characterize the degradation products formed under stress conditions, confirming that the pathways included the opening of the β-lactam ring. akjournals.com The resulting structure, known as Cefprozil open ring, has been chemically defined; for the Z-isomer, it is (R)-2-{(R)-(R)-2-Amino-2-(4-hydroxyphenyl)acetamidomethyl}-5-[(Z)-prop-1-enyl]-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid. synzeal.com The corresponding E-isomer impurity would have the same core structure with a different stereochemistry at the propenyl group.

Impurity NameTypeMethod of CharacterizationReference
This compound Degradation ProductIsolation via preparative chromatography (HPTLC/HPLC), followed by Mass Spectrometry (MS). akjournals.comnih.gov
Z-Cefprozil Open Ring Degradation ProductIsolation via preparative chromatography, followed by Mass Spectrometry (MS). Structure confirmed by USP. akjournals.comsynzeal.com
Cefprozil Amide Process/DegradationTypically characterized by reference standard comparison using HPLC and/or MS. daicelpharmastandards.com
Cefprozil delta-3 Isomer Process/DegradationTypically characterized by reference standard comparison using HPLC and/or MS. daicelpharmastandards.com
Piperazine-2,5-diones Degradation ProductInferred from degradation pathways of similar cephalosporins; characterized by LC-MS. nih.gov

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the structural stability of E-Cefprozil open-ring derivatives in vitro?

  • Methodological Answer: Employ nuclear magnetic resonance (NMR) spectroscopy to assess bond dissociation and ring-opening kinetics. Pair this with high-performance liquid chromatography-mass spectrometry (HPLC-MS) to monitor degradation byproducts under controlled pH and temperature conditions. Use X-ray crystallography to resolve spatial conformation changes . Validate results against closed-ring E-Cefprozil controls to isolate structural impacts .

Q. How can researchers optimize synthesis protocols for E-Cefprozil open-ring derivatives to ensure reproducibility?

  • Methodological Answer: Design fractional factorial experiments to test variables such as reaction time, solvent polarity, and catalyst concentration. Use response surface methodology (RSM) to identify optimal conditions. Characterize purity via differential scanning calorimetry (DSC) and validate batch consistency using Fourier-transform infrared spectroscopy (FTIR) . Document deviations in open-access repositories to enable replication .

Q. What in vitro assays are suitable for preliminary evaluation of E-Cefprozil open-ring bioactivity against resistant bacterial strains?

  • Methodological Answer: Conduct broth microdilution assays (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include closed-ring E-Cefprozil as a comparator. Use time-kill kinetics to assess bactericidal vs. bacteriostatic effects. Normalize data using log-reduction models and report confidence intervals .

Advanced Research Questions

Q. How do degradation pathways of E-Cefprozil open-ring derivatives differ under varying physiological conditions (e.g., pH, temperature)?

  • Methodological Answer: Perform accelerated stability studies using design of experiments (DoE) to simulate gastric (pH 1.2–3.5) and systemic (pH 7.4) environments. Monitor degradation via ultra-high-performance liquid chromatography (UHPLC) with photodiode array detection. Apply kinetic modeling (e.g., Arrhenius equation) to predict shelf-life. Cross-validate findings with mass balance analyses to account for non-volatile residues .

Q. What computational methods can predict the interaction between E-Cefprozil open-ring derivatives and bacterial penicillin-binding proteins (PBPs)?

  • Methodological Answer: Use molecular docking (AutoDock Vina) to simulate binding affinities of open-ring structures to PBPs (e.g., PBP2a in MRSA). Validate predictions with surface plasmon resonance (SPR) to measure real-time binding kinetics. Corrogate results with mutagenesis studies to identify critical amino acid residues .

Q. How can researchers resolve contradictions in reported efficacy data between E-Cefprozil open-ring derivatives and parent compounds?

  • Methodological Answer: Conduct a systematic review (PRISMA guidelines) to aggregate preclinical data. Perform meta-regression to identify confounding variables (e.g., assay type, bacterial strain variability). Validate hypotheses using head-to-head in vivo efficacy studies in murine infection models, ensuring blinding and randomization. Apply mixed-effects models to account for inter-study heterogeneity .

Q. What strategies mitigate oxidative degradation of E-Cefprozil open-ring derivatives during long-term storage?

  • Methodological Answer: Test antioxidant additives (e.g., ascorbic acid, butylated hydroxytoluene) in lyophilized formulations. Use accelerated oxidative stress tests (40°C/75% RH) with oxygen headspace modulation. Analyze oxidation markers via gas chromatography-mass spectrometry (GC-MS). Optimize packaging using moisture-barrier materials validated through ICH Q1A stability protocols .

Methodological Considerations

  • Data Contradiction Analysis: Use sensitivity analyses and robustness checks (e.g., leave-one-out cross-validation) to address outliers in bioactivity or stability datasets .
  • Ethical Compliance: For in vivo studies, adhere to ARRIVE guidelines for experimental design and reporting to ensure reproducibility and ethical oversight .
  • Open Science Practices: Share raw spectral data and crystallography files in FAIR-aligned repositories (e.g., Zenodo) to enhance transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.